2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a naphthalene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or nitration using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and catalysts that facilitate the transformation of the compound into different products. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE stands out due to its unique chemical structure and diverse applications. Similar compounds include:
- N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl derivatives
- Naphthalene-based hydrazones
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C19H13Cl2N3O2 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-naphthalen-2-yloxamide |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-16-8-5-12(9-17(16)21)11-22-24-19(26)18(25)23-15-7-6-13-3-1-2-4-14(13)10-15/h1-11H,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
VJQNSNCCRSMNDQ-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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